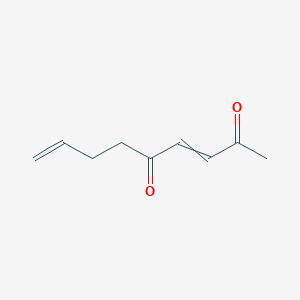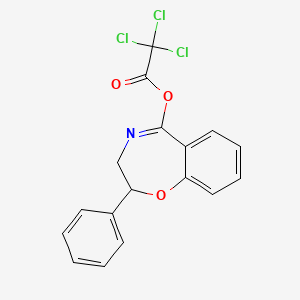
4-Ethyl-2-(trimethylsilyl)oct-1-EN-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is an organic compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol typically involves the introduction of the trimethylsilyl group to an octenol derivative. One common method is the hydrosilylation of an alkyne precursor with a trimethylsilyl reagent under the influence of a catalyst such as platinum or rhodium. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it viable for large-scale production.
化学反应分析
Types of Reactions
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. Additionally, the compound’s structure allows it to participate in a range of reactions, making it a versatile tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)ethyl glycosides: These compounds share the trimethylsilyl group and are used in glycosylation reactions.
Oct-1-en-3-ol: This compound has a similar backbone but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Uniqueness
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is unique due to the presence of both the trimethylsilyl group and the octenol backbone, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
属性
CAS 编号 |
86997-35-5 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC 名称 |
4-ethyl-2-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h12-14H,3,7-10H2,1-2,4-6H3 |
InChI 键 |
RCOSVTDIXSNFHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(C(=C)[Si](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
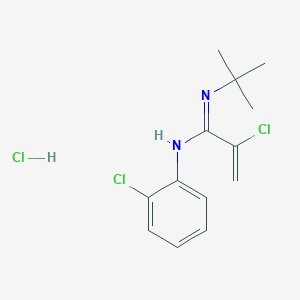
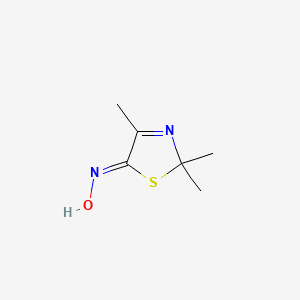
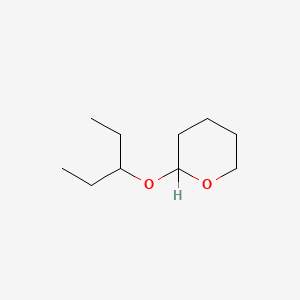
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)

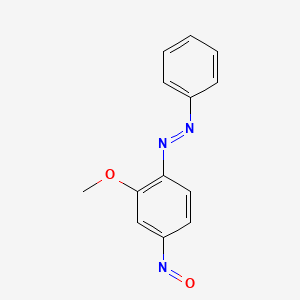

phosphane](/img/structure/B14416070.png)
